Balanced Lipophilicity (XLogP3 = 1.5) vs. Parent 3,5-Dimethylisoxazole-4-carboxamide (XLogP3 ≈ 0.6)
The target compound exhibits a computed XLogP3 of 1.5, compared with an XLogP3 of approximately 0.6 for the unsubstituted 3,5-dimethylisoxazole-4-carboxamide core (CAS 74356‑30‑2) [REFS‑1]. This 0.9‑log‑unit increase moves the compound from a range that often limits passive membrane permeability into the optimal window (logP 1–3) for oral absorption while avoiding excessive lipophilicity that drives metabolic clearance and promiscuous off‑target binding [REFS‑2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3,5-dimethylisoxazole-4-carboxamide (CAS 74356‑30‑2): XLogP3 ≈ 0.6 |
| Quantified Difference | ΔXLogP3 = +0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A logP of 1.5 predicts superior passive permeability relative to the more polar parent scaffold, reducing the risk of absorption‑limited oral bioavailability in early discovery.
- [1] PubChem Compound Summary for CID 86265231 (target) and CID 135418447 (3,5-dimethylisoxazole-4-carboxamide). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
